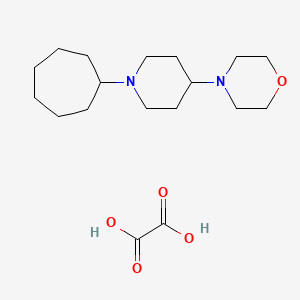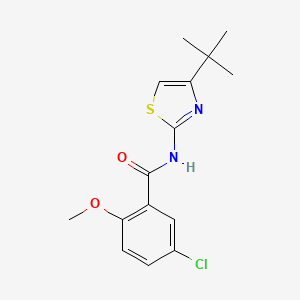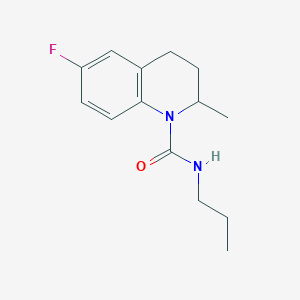![molecular formula C17H19ClN2O2S2 B3971522 4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide](/img/structure/B3971522.png)
4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide
Overview
Description
4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide, also known as PTC-209, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential as an anti-cancer agent. PTC-209 was first synthesized in 2009 by a team of researchers at the University of Michigan, and since then, numerous studies have been conducted to investigate its mechanism of action and potential applications in cancer therapy.
Mechanism of Action
4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide works by binding to the WD repeat domain 5 (WDR5) of the SET1/MLL histone methyltransferase complex, which is responsible for the methylation of histones and the regulation of gene expression. By binding to WDR5, this compound disrupts the activity of the SET1/MLL complex, leading to the downregulation of various genes that are involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
This compound has been shown to have a potent anti-cancer effect in vitro and in vivo. In preclinical studies, this compound has been shown to inhibit the growth of various types of cancer cells, including leukemia, breast cancer, and pancreatic cancer. This compound has also been shown to have a synergistic effect when combined with other anti-cancer agents, such as doxorubicin and gemcitabine.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide is its specificity for BMI-1, which makes it a promising candidate for cancer therapy. However, this compound has several limitations, including its low solubility in water and its poor pharmacokinetic properties. These limitations make it difficult to administer this compound in vivo, and further research is needed to develop more effective formulations of this compound for clinical use.
Future Directions
There are several future directions for research on 4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide. One area of focus is the development of more effective formulations of this compound for clinical use. Another area of focus is the identification of biomarkers that can predict the response of cancer cells to this compound, which could help to identify patients who are most likely to benefit from this compound therapy. Additionally, further studies are needed to investigate the potential of this compound in combination with other anti-cancer agents, as well as its potential in other diseases beyond cancer.
Scientific Research Applications
4-chloro-N-[2-(2-pyridinylthio)cyclohexyl]benzenesulfonamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to inhibit the activity of BMI-1, a protein that is overexpressed in various types of cancer and is associated with tumor growth and metastasis. Inhibition of BMI-1 by this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells, leading to the suppression of tumor growth.
properties
IUPAC Name |
4-chloro-N-(2-pyridin-2-ylsulfanylcyclohexyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O2S2/c18-13-8-10-14(11-9-13)24(21,22)20-15-5-1-2-6-16(15)23-17-7-3-4-12-19-17/h3-4,7-12,15-16,20H,1-2,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOGHAIRVAITWCW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NS(=O)(=O)C2=CC=C(C=C2)Cl)SC3=CC=CC=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-(2,4-dimethylphenyl)-1-(hydroxymethyl)-7-methyl-10-oxa-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B3971443.png)

![2-[(4-ethoxybenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971450.png)
![1-[1-(2-phenoxyethyl)-1H-benzimidazol-2-yl]ethanol](/img/structure/B3971457.png)
![4,4'-[(4-hydroxy-3-methoxyphenyl)methylene]bis(3-methyl-1H-pyrazol-5-ol)](/img/structure/B3971463.png)
![2-[(4-chlorobenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B3971479.png)
![2-nitro-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B3971491.png)
![2,6-dimethyl-4-[1-(3-phenoxybenzyl)-4-piperidinyl]morpholine oxalate](/img/structure/B3971498.png)
![2-(acenaphtho[1,2-e][1,2,4]triazin-9-ylthio)-N-(4-methoxyphenyl)acetamide](/img/structure/B3971505.png)

![N-{2-[(3,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3971516.png)
![3-bromo-5-{[(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B3971518.png)

![1-{1-[(4-methylphenoxy)acetyl]-4-piperidinyl}-4-phenylpiperazine oxalate](/img/structure/B3971530.png)